[1,1'-Bi(cyclohexan)]-1-ylmethanamine
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Overview
Description
[1,1’-Bi(cyclohexan)]-1-ylmethanamine is a compound with a unique structure, consisting of two cyclohexane rings connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclohexan)]-1-ylmethanamine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be derivatized with numerous transformations.
Industrial Production Methods: Industrial production of [1,1’-Bi(cyclohexan)]-1-ylmethanamine typically involves scalable synthesis techniques. These methods often utilize low-cost and readily available starting materials, ensuring that the production process is both economical and efficient .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Bi(cyclohexan)]-1-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the cyclohexane rings and the methanamine group.
Common Reagents and Conditions: Common reagents used in the reactions of [1,1’-Bi(cyclohexan)]-1-ylmethanamine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as heating, stirring, and the use of solvents .
Major Products: The major products formed from the reactions of [1,1’-Bi(cyclohexan)]-1-ylmethanamine depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .
Scientific Research Applications
[1,1’-Bi(cyclohexan)]-1-ylmethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the behavior of cyclohexane derivatives.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexan)]-1-ylmethanamine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated by its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence the compound’s interactions with biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [1,1’-Bi(cyclohexan)]-1-ylmethanamine include other cyclohexane derivatives, such as cyclohexanol, cyclohexanone, and bicyclo[2.1.1]hexane .
Uniqueness: What sets [1,1’-Bi(cyclohexan)]-1-ylmethanamine apart from these similar compounds is its unique structure, which features two cyclohexane rings connected by a methanamine group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications .
Biological Activity
[1,1'-Bi(cyclohexan)]-1-ylmethanamine, also known as bis(cyclohexyl)methanamine, is an organic compound with a unique structure that has garnered interest in various fields of biological research. The compound's potential biological activities are of particular significance in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₂₅N
- Molecular Weight : 197.35 g/mol
- IUPAC Name : this compound
The structure consists of two cyclohexane rings connected by a methanamine group, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has shown:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 200 | 50 |
IL-6 | 150 | 30 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a treatment for skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy.
Case Study 2: Inflammation Reduction in Arthritis Models
In animal models of arthritis, administration of this compound led to reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity.
- Cytokine Modulation : It modulates immune responses by influencing cytokine production pathways.
Properties
CAS No. |
4352-48-1 |
---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
(1-cyclohexylcyclohexyl)methanamine |
InChI |
InChI=1S/C13H25N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-11,14H2 |
InChI Key |
FYNYEZQHKOXSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)CN |
Origin of Product |
United States |
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